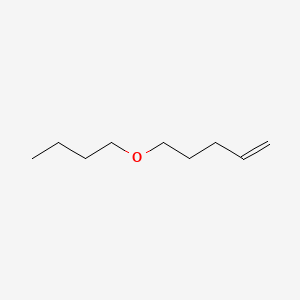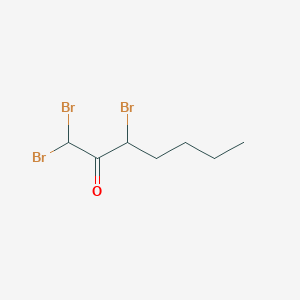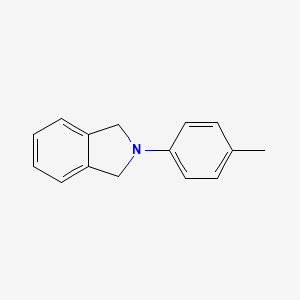
CARP toxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CARP toxin is a bioactive compound isolated from the bile of the common carp (Cyprinus carpio). This toxin has been identified as a steroid-related substance with a sulfate ester group in its molecular structure . It is known to cause various symptoms such as paralysis, convulsions, and liver dysfunction when ingested .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The isolation of CARP toxin involves several steps. Initially, the bile is extracted from the gallbladder of the carp. The bile is then subjected to methanol extraction under reflux conditions. The extract is defatted and treated with Amberlite XAD-2 resin. The unbound fraction is further purified using high-performance liquid chromatography (HPLC) on a D-ODS-5 column .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specific source and complex extraction process. The toxin is primarily obtained through the isolation from carp bile in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions
CARP toxin undergoes various chemical reactions, including:
Oxidation: The toxin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the sulfate ester group in the molecule.
Substitution: The sulfate ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original this compound molecule.
Wissenschaftliche Forschungsanwendungen
CARP toxin has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of steroid-related substances.
Biology: Researchers investigate its effects on cellular processes and its potential as a biological marker.
Medicine: Studies focus on its toxicological effects and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of CARP toxin involves its interaction with cellular membranes and enzymes. The toxin binds to specific receptors on the cell membrane, leading to cellular uptake and subsequent disruption of cellular processes. It affects various molecular targets, including enzymes involved in metabolic pathways and signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
T-2 Toxin: A mycotoxin produced by fungi, known for its toxic effects on various organisms.
Ochratoxin A: Another mycotoxin with significant toxicological effects.
Uniqueness
CARP toxin is unique due to its specific source (carp bile) and its steroid-related structure with a sulfate ester group.
Eigenschaften
CAS-Nummer |
53939-18-7 |
|---|---|
Molekularformel |
C27H48O8S |
Molekulargewicht |
532.7 g/mol |
IUPAC-Name |
[(6R)-2-(hydroxymethyl)-6-[(3R,5R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] hydrogen sulfate |
InChI |
InChI=1S/C27H48O8S/c1-16(5-4-6-17(14-28)15-35-36(32,33)34)20-7-8-21-25-22(13-24(31)27(20,21)3)26(2)10-9-19(29)11-18(26)12-23(25)30/h16-25,28-31H,4-15H2,1-3H3,(H,32,33,34)/t16-,17?,18-,19-,20?,21+,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
KAOLEMQCYWHOJQ-JCLZTNMTSA-N |
Isomerische SMILES |
C[C@H](CCCC(CO)COS(=O)(=O)O)C1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCCC(CO)COS(=O)(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[2,1-a]isoquinoline-3-carboxylic acid, 2-(methylthio)-, ethyl ester](/img/structure/B14633311.png)
![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)



![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)





![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
